
LPS from Escherichia coli O111:B4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LPS from Escherichia coli O111:B4 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O111:B4. It is commonly used to activate Toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.
科学研究应用
Applications in Scientific Research
-
Immunological Studies
- Macrophage Stimulation : LPS from E. coli O111:B4 is frequently used to stimulate macrophages in vitro, allowing researchers to study immune responses and the mechanisms of inflammation .
- B-cell Activation : It has been shown to effectively stimulate B-cells, making it useful for studies related to antibody production and humoral immunity .
- Vaccine Development
-
Disease Models
- Acute Kidney Injury : Research has utilized LPS from E. coli O111:B4 to induce acute kidney injury in mouse models, providing insights into pathophysiological mechanisms and potential therapeutic interventions .
- Acute Respiratory Distress Syndrome (ARDS) : This LPS has been instrumental in studying ARDS by inducing hyper-inflammatory responses in animal models, facilitating research on treatments involving stem cell therapies .
-
Therapeutic Research
- Anti-inflammatory Studies : The compound is used to investigate the anti-inflammatory effects of various agents, including exosomes derived from bone marrow mesenchymal stem cells, which have shown promise in modulating LPS-induced inflammation .
- Cancer Immunotherapy : The immunogenic properties of LPS are being explored for their potential use in cancer immunotherapy, where they may help enhance the effectiveness of therapeutic vaccines .
Case Studies
化学反应分析
Structural Composition and Reactivity
LPS from E. coli O111:B4 consists of three regions:
-
Lipid A : A hexa-acylated glucosamine disaccharide with two phosphate groups and six fatty acid chains (e.g., C12–C14), responsible for endotoxic activity .
-
Core oligosaccharide : Contains glucose, galactose, glucosamine, and heptose residues .
-
O-antigen : A repeating pentasaccharide unit (identical to Salmonella enterica O35), contributing to serotype specificity .
Key Reactivity Features :
-
Lipid A binds TLR4/MD-2 complexes via hydrophobic interactions and ionic bonds with phosphorylated groups .
-
O-antigen modulates interactions with host defense peptides (HDPs) and complement proteins .
Extraction and Purification Reactions
Conjugation Reactions
-
TNP (2,4,6-trinitrobenzenesulfonic acid) conjugation : Modifies LPS for studies on T-independent B-cell responses .
-
Deacylation : Hydrolysis of fatty acids reduces endotoxicity by 10,000-fold but diminishes TLR4 activation .
Binding Interactions with Host Defense Peptides (HDPs)
Studies using isothermal titration calorimetry (ITC) reveal distinct binding profiles :
HDP | Binding to O111:B4 LPS | Binding to K-12 LPS (No O-antigen) | Thermodynamic Profile |
---|---|---|---|
CATH-2 | Exothermic, Kd ≈ 0.5 μM | Exothermic, Kd ≈ 0.7 μM | Ionic interactions with lipid A/core sugars |
PMAP-36 | Biphasic (exo- then endothermic) | No binding detected | O-antigen-dependent hydrophobic interactions |
PR-39 | Mixed exo-/endothermic | No binding detected | Requires O-antigen for initial recognition |
Mechanistic Insights :
-
O-antigen enhances HDP binding for peptides reliant on hydrophobic interactions (e.g., PMAP-36) .
-
Lipid A-core interactions dominate for cationic peptides like CATH-2 .
TLR4 Signaling
LPS binds TLR4/MD-2 via lipid A, triggering:
-
MyD88-dependent pathway : NF-κB activation → pro-inflammatory cytokines (IL-6, TNF-α) .
-
TRIF-dependent pathway : IRF3 activation → type I interferons .
Dose-Dependent Effects :
-
0.01–1.0 μg/ml: Optimal for IL-6 production in macrophages .
-
50 μg/ml: Non-specific TLR activation (e.g., TLR2 in non-ultrapure LPS) .
Neutralization by HDPs
HDPs inhibit LPS-induced nitric oxide (NO) production in macrophages:
LPS Structure | NO Production (EC50) | HDP Inhibition (IC50) |
---|---|---|
O111:B4 (smooth) | 10 ng/ml | CATH-2: 2.5 μM |
K-12 (rough) | 5 ng/ml | PMAP-36: No effect |
Aggregation and Solubility Dynamics
属性
产品来源 |
United States |
---|
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。